molecular formula C13H13F15IO3P B14700542 9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane CAS No. 23068-06-6

9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane

Cat. No.: B14700542
CAS No.: 23068-06-6
M. Wt: 660.09 g/mol
InChI Key: PBDDJLPIIQIMEX-UHFFFAOYSA-N
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Description

9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a diethoxyphosphoryl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane typically involves the introduction of the diethoxyphosphoryl group and the iodination of a highly fluorinated nonane precursor. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the precursor nonane is subjected to fluorination using fluorine gas or other fluorinating agents. The diethoxyphosphoryl group is then introduced through a phosphorylation reaction, followed by iodination to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although the highly fluorinated nature makes it resistant to many oxidative conditions.

    Hydrolysis: The diethoxyphosphoryl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, and alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized fluorinated products.

    Reduction: Formation of reduced fluorinated products.

    Hydrolysis: Formation of phosphoric acid derivatives and fluorinated alcohols.

Scientific Research Applications

9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.

    Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the iodine atom can be a site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane is unique due to its specific combination of a highly fluorinated chain, an iodine atom, and a diethoxyphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

23068-06-6

Molecular Formula

C13H13F15IO3P

Molecular Weight

660.09 g/mol

IUPAC Name

9-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane

InChI

InChI=1S/C13H13F15IO3P/c1-3-31-33(30,32-4-2)6(29)5-7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h6H,3-5H2,1-2H3

InChI Key

PBDDJLPIIQIMEX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)OCC

Origin of Product

United States

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